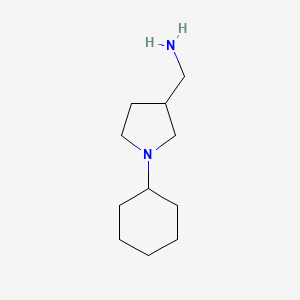

1-(1-Cyclohexylpyrrolidin-3-yl)methanamine

Description

Contextualization of the Pyrrolidine (B122466) Scaffold in Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds. mdpi.comwikipedia.org This structural motif is a core component of numerous natural products, including alkaloids like nicotine and hygrine, as well as the amino acids proline and hydroxyproline. mdpi.comwikipedia.org The prevalence of the pyrrolidine scaffold in nature has inspired its widespread use in the design and synthesis of pharmaceutical agents. nih.gov Its saturated, non-planar structure provides a three-dimensional framework that is advantageous for achieving specific spatial orientations of functional groups, a critical factor in molecular recognition and biological activity. nih.gov

The versatility of the pyrrolidine ring is further enhanced by the ease with which it can be functionalized at various positions, allowing for the systematic modification of its physicochemical and pharmacological properties. Consequently, pyrrolidine derivatives have been successfully developed into a wide range of therapeutic agents, including antiviral, anticancer, anti-inflammatory, and central nervous system-acting drugs. nih.govfrontiersin.org

Research Significance and Scope pertaining to 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine

The research significance of this compound lies in its potential as a novel building block for the synthesis of more complex molecules with tailored biological activities. The N-cyclohexyl group imparts a significant degree of lipophilicity, which can influence the compound's solubility, membrane permeability, and pharmacokinetic profile. The primary amine functionality of the methanamine group at the 3-position serves as a versatile handle for further chemical modifications, such as amide bond formation, reductive amination, and the introduction of other functional groups.

The combination of the pyrrolidine core, the bulky N-cyclohexyl substituent, and the reactive aminomethyl group makes this compound a promising candidate for exploration in several areas of medicinal chemistry. In particular, derivatives of this compound could be investigated for their potential to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The stereochemistry of the 3-substituted pyrrolidine ring also introduces the possibility of chiral derivatives, which could exhibit stereospecific interactions with biological macromolecules.

Overview of Prior Academic Research on Related Pyrrolidine Derivatives

Similarly, 3-(aminomethyl)pyrrolidine derivatives have been employed as key intermediates in the synthesis of various pharmaceutical agents. chemimpex.com The Boc-protected version of this scaffold, 3-(aminomethyl)-1-N-Boc-pyrrolidine, is a commercially available building block used in the development of compounds targeting the central nervous system. chemimpex.comscbt.com Research on analogs has demonstrated that the aminomethyl group can be elaborated into a variety of functional groups to modulate biological activity. For example, the synthesis of (S)-(1-ethylpyrrolidin-2-yl)methanamine has been a key step in the preparation of antipsychotic drugs like Raclopride and Remoxypride. mdpi.com

The synthesis of N-cyclohexylpyrrolidine derivatives has also been reported in the literature, often in the context of exploring their potential as kappa-selective opiates. nih.gov These studies highlight the importance of the N-cycloalkyl substituent in modulating receptor affinity and selectivity. The synthetic strategies employed for these related compounds often involve the alkylation of pyrrolidine or its derivatives with a cyclohexyl halide or the reductive amination of a pyrrolidinone with cyclohexylamine.

Chemical and Physical Properties

Detailed experimental data for the specific chemical and physical properties of this compound are not extensively documented in publicly accessible scientific literature. However, based on its chemical structure, a number of properties can be predicted.

| Property | Predicted Value |

| Molecular Formula | C11H22N2 |

| Molecular Weight | 182.31 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Likely soluble in organic solvents. |

| pKa | The primary amine is expected to have a pKa around 10-11, and the tertiary amine a pKa around 9-10. |

Note: The values in this table are predicted based on the chemical structure and have not been experimentally verified for this specific compound.

Synthesis and Characterization

While a specific, optimized synthesis for this compound has not been published, a plausible synthetic route can be devised based on established organic chemistry principles and literature precedents for similar compounds. A common approach would involve a multi-step synthesis starting from a commercially available pyrrolidine derivative.

One potential synthetic pathway could begin with a protected 3-cyanopyrrolidine. The nitrogen of the pyrrolidine ring could be alkylated with a cyclohexyl halide or a similar electrophile. Subsequent reduction of the nitrile group at the 3-position would then yield the desired primary amine.

Another feasible route could start with a protected 3-(aminomethyl)pyrrolidine. Reductive amination with cyclohexanone would introduce the cyclohexyl group onto the pyrrolidine nitrogen.

Characterization of the final product would typically involve a suite of spectroscopic techniques to confirm its identity and purity.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the cyclohexyl protons, the pyrrolidine ring protons, and the aminomethyl protons. The chemical shifts and coupling patterns would be characteristic of the specific protons in the molecule. |

| ¹³C NMR | Resonances for each of the unique carbon atoms in the cyclohexyl and pyrrolidine rings, as well as the aminomethyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (182.31 for the free base). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and N-H bending. |

Note: The expected spectroscopic features are based on the known chemical structure and have not been experimentally confirmed for this specific compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-cyclohexylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQRKOMGBAVKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 1 Cyclohexylpyrrolidin 3 Yl Methanamine

Established Synthetic Routes and Precursor Utilization

The construction of the 1-(1-cyclohexylpyrrolidin-3-yl)methanamine molecule can be approached through a multi-step synthesis that typically involves the initial formation of the N-substituted pyrrolidine (B122466) ring followed by the introduction and modification of the C3-substituent.

Overview of Key Starting Materials and Reagents

A plausible and efficient synthesis commences with readily available and commercially accessible starting materials. The core of the pyrrolidine ring is often constructed from precursors that can undergo cyclization, while the cyclohexyl and aminomethyl moieties are introduced through specific reagents.

A key starting material for the formation of the N-cyclohexyl substituted pyrrolidine ring is cyclohexylamine . The four-carbon backbone of the pyrrolidine ring can be introduced using a bifunctional reagent such as 1,4-dichlorobut-2-ene . The subsequent functionalization at the 3-position of the pyrrolidine ring often necessitates the use of hydroborating agents like borane-tetrahydrofuran complex (BH3•THF) , followed by oxidation. The conversion of a hydroxyl group to an amine can be achieved through a sequence involving activation of the alcohol, for instance, as a mesylate using methanesulfonyl chloride , followed by nucleophilic substitution with an azide source like sodium azide , and subsequent reduction. Alternatively, the Mitsunobu reaction provides a pathway for the direct conversion of an alcohol to a protected amine, utilizing reagents such as triphenylphosphine (PPh3) , an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) , and a nitrogen nucleophile like phthalimide .

| Starting Material/Reagent | Role in Synthesis |

| Cyclohexylamine | Source of the N-cyclohexyl group |

| 1,4-Dichlorobut-2-ene | Provides the four-carbon backbone for the pyrrolidine ring |

| Borane-tetrahydrofuran (BH3•THF) | Hydroborating agent for the introduction of a hydroxyl group |

| Hydrogen Peroxide (H2O2) / Sodium Hydroxide (NaOH) | Reagents for the oxidation of the borane intermediate |

| Methanesulfonyl Chloride (MsCl) | For activation of the hydroxyl group as a mesylate |

| Sodium Azide (NaN3) | Azide source for nucleophilic substitution |

| Triphenylphosphine (PPh3) | Reagent in the Mitsunobu reaction |

| Diethyl Azodicarboxylate (DEAD) | Reagent in the Mitsunobu reaction |

| Phthalimide | Nitrogen nucleophile in the Mitsunobu reaction |

| Lithium Aluminum Hydride (LiAlH4) or Hydrogen/Palladium on Carbon | Reducing agents for the azide or phthalimide group |

Sequential Reaction Steps and Optimized Conditions for Compound Formation

A logical synthetic sequence for this compound is outlined below, based on established chemical transformations.

Step 1: Synthesis of 1-Cyclohexyl-3-pyrroline

The initial step involves the formation of the N-substituted pyrroline ring. This can be achieved through the reaction of cyclohexylamine with 1,4-dichlorobut-2-ene. The reaction typically proceeds via a double nucleophilic substitution, where the amine displaces both chlorine atoms to form the cyclic structure.

Reaction: Cyclohexylamine + 1,4-Dichlorobut-2-ene → 1-Cyclohexyl-3-pyrroline

Conditions: The reaction is often carried out in a suitable solvent such as benzene or toluene, under reflux conditions to drive the reaction to completion. An excess of cyclohexylamine can be used to act as both a reactant and a base to neutralize the hydrochloric acid formed as a byproduct.

Step 2: Hydroboration-Oxidation of 1-Cyclohexyl-3-pyrroline

The next stage involves the introduction of a hydroxyl group at the 3-position of the pyrroline ring. This is commonly achieved through a hydroboration-oxidation reaction. The hydroboration step is regioselective, with the boron atom adding to the less substituted carbon of the double bond. Subsequent oxidation replaces the boron-carbon bond with a hydroxyl group, yielding 1-cyclohexylpyrrolidin-3-ol.

Reaction: 1-Cyclohexyl-3-pyrroline + BH3•THF followed by H2O2/NaOH → 1-Cyclohexylpyrrolidin-3-ol

Conditions: The hydroboration is typically performed in an aprotic ether solvent like tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. The subsequent oxidation is carried out in the same pot by adding an aqueous solution of hydrogen peroxide and a base, such as sodium hydroxide.

Step 3: Conversion of 1-Cyclohexylpyrrolidin-3-ol to this compound

The final step involves the conversion of the hydroxyl group to an aminomethyl group. This can be accomplished through a two-step process involving mesylation followed by azide substitution and reduction, or through a more direct approach like the Mitsunobu reaction followed by deprotection.

Method A: Mesylation, Azide Substitution, and Reduction

Mesylation: The alcohol is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the corresponding mesylate, which is a good leaving group.

Azide Substitution: The mesylate is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 1-cyclohexyl-3-(azidomethyl)pyrrolidine via an SN2 reaction.

Reduction: The azide is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) in THF or through catalytic hydrogenation (H2/Pd-C).

Method B: Mitsunobu Reaction and Deprotection

Mitsunobu Reaction: The alcohol is reacted with triphenylphosphine, DEAD or DIAD, and phthalimide. This reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group and forms N-((1-cyclohexylpyrrolidin-3-yl)methyl)phthalimide. wikipedia.orgnih.govalfa-chemistry.comorganic-synthesis.comorganic-chemistry.org

Deprotection: The phthalimide protecting group is then removed, typically by treatment with hydrazine hydrate in ethanol, to liberate the primary amine.

| Step | Transformation | Key Reagents |

| 1 | Ring Formation | Cyclohexylamine, 1,4-Dichlorobut-2-ene |

| 2 | Hydroxylation | BH3•THF, H2O2, NaOH |

| 3a | Hydroxyl to Amine (via Azide) | MsCl, NaN3, LiAlH4 or H2/Pd-C |

| 3b | Hydroxyl to Amine (via Phthalimide) | PPh3, DEAD/DIAD, Phthalimide, Hydrazine |

Stereochemical Control and Diastereoselective/Enantioselective Approaches in Synthesis

The synthesis of this compound can result in the formation of stereoisomers, as the C3 position of the pyrrolidine ring is a stereocenter. Controlling the stereochemistry is often a critical aspect in the synthesis of chiral molecules for pharmaceutical applications.

If the synthesis starts from achiral precursors, the product will be a racemic mixture of (R)- and (S)-1-(1-cyclohexylpyrrolidin-3-yl)methanamine. Separation of these enantiomers can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.

For an enantioselective synthesis, a chiral starting material or a chiral catalyst would be required. For instance, if a chiral version of a precursor like 3-hydroxypyrrolidine is used, the stereochemistry at the C3 position can be controlled. Alternatively, asymmetric hydroboration of the 1-cyclohexyl-3-pyrroline intermediate using a chiral borane reagent could potentially lead to an enantiomerically enriched 1-cyclohexylpyrrolidin-3-ol. Subsequent conversion to the amine would then need to proceed with either retention or a predictable inversion of stereochemistry. The Mitsunobu reaction is known to proceed with inversion of configuration, which can be a useful tool in controlling the final stereochemistry. wikipedia.org

Derivatization Strategies for this compound Analogs

The primary amine and the pyrrolidine ring of this compound offer multiple sites for chemical modification to generate a library of analogs.

Functional Group Interconversions on the Primary Amine Moiety

The primary amine is a versatile functional group that can be readily converted into a variety of other functionalities. These transformations allow for the exploration of the structure-activity relationship by modifying the nature of the substituent at the C3-aminomethyl position.

N-Acylation: The primary amine can be easily acylated using acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form amides. This introduces a wide range of acyl groups, from simple alkyls to more complex aromatic or heterocyclic moieties.

N-Alkylation and N-Arylation: The amine can undergo nucleophilic substitution with alkyl halides or be subjected to reductive amination with aldehydes or ketones to yield secondary or tertiary amines. N-arylation can be achieved through methods like the Buchwald-Hartwig amination.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Conversion to Guanidines and Ureas: The primary amine can be reacted with appropriate reagents to form guanidines or ureas, which are common functional groups in bioactive molecules.

| Derivatization Reaction | Reagents | Functional Group Formed |

| N-Acylation | Acyl chloride, Acid anhydride, Carboxylic acid + coupling agent | Amide |

| N-Alkylation | Alkyl halide, Aldehyde/Ketone + reducing agent | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea (B33335) Formation | Isocyanate, Phosgene equivalent + amine | Urea |

| Guanidinylation | Guanidinylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine) | Guanidine |

Modifications and Substitutions on the Pyrrolidine Ring System

The pyrrolidine ring itself can also be a target for modification, although this often requires more complex synthetic strategies.

Substitution at other positions: Functional groups can be introduced at other positions (C2, C4, C5) of the pyrrolidine ring. This would typically involve starting with a differently substituted precursor or developing a C-H activation strategy on the pre-formed ring.

Ring Expansion or Contraction: More drastic modifications could involve ring expansion to a piperidine or contraction to an azetidine, though this would necessitate a complete redesign of the synthetic route.

Modification of the N-Cyclohexyl Group: The cyclohexyl group can be replaced with other alkyl or aryl groups by starting the synthesis with a different primary amine. Alternatively, functional groups could be introduced onto the cyclohexyl ring itself, although this would likely require starting with a functionalized cyclohexylamine.

Variations and Elaboration of the Cyclohexyl Moiety

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships in medicinal chemistry. A key strategy for modifying the cyclohexyl group involves the use of reductive amination starting from a protected cyclohexanone derivative.

One documented approach begins with the reductive amination of (R)-3-(aminomethyl)-1-N-Boc-pyrrolidine with 1,4-cyclohexanedione monoethylene ketal. This reaction, typically carried out using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), selectively forms the N-substituted pyrrolidine. Subsequent removal of the ketal protecting group, often with an acid catalyst such as p-toluenesulfonic acid (p-TsOH), yields a ketone on the cyclohexyl ring. This ketone serves as a versatile chemical handle for a wide array of further modifications.

The resulting intermediate, 4-((3-(aminomethyl)pyrrolidin-1-yl)cyclohexan-1-one, can be transformed into various derivatives. For example, it can be reacted with hydroxylamine derivatives to form oximes or undergo further reductive amination with other amines to introduce diverse functional groups at the 4-position of the cyclohexyl ring. This synthetic flexibility is crucial for developing analogs with tailored properties.

Below is a table summarizing the synthesis of key intermediates for cyclohexyl moiety elaboration.

| Starting Material 1 | Starting Material 2 | Reagent(s) | Product | Purpose |

| (R)-3-(aminomethyl)-1-N-Boc-pyrrolidine | 1,4-Cyclohexanedione monoethylene ketal | NaBH(OAc)₃, CH₂Cl₂ | Ketal-protected this compound derivative | Introduction of the cyclohexyl ring |

| Ketal-protected derivative | p-TsOH, Acetone/H₂O | 4-((3-(aminomethyl)pyrrolidin-1-yl)cyclohexan-1-one | Generation of a reactive ketone handle | |

| Ketone intermediate | Hydroxylamine hydrochloride | Pyridine | O-alkyl ketoxime derivatives | Elaboration to oxime analogs |

| Ketone intermediate | Various amines, NaBH(OAc)₃ | 4-substituted amine derivatives | Introduction of diverse functional groups |

Exploration of this compound's Chemical Reactivity

The reactivity of this compound is governed by the presence of a primary and a tertiary amine. While specific experimental studies on the reactivity of this exact molecule are limited in publicly available literature, its behavior can be predicted based on the well-established chemistry of these functional groups.

Oxidation Pathways of the Amine Group

Both the primary and tertiary amine centers are susceptible to oxidation. The primary amine can be oxidized to a variety of products depending on the reagent used. Mild oxidizing agents might yield the corresponding hydroxylamine or nitroso compound. Stronger oxidation could lead to the formation of an oxime or, with cleavage of the C-N bond, the corresponding aldehyde.

The tertiary amine of the pyrrolidine ring can be oxidized to an N-oxide. This transformation is commonly achieved using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a polar, water-soluble compound with distinct chemical properties from the parent amine. Under certain oxidative conditions, particularly enzymatic or with specific catalysts, N-dealkylation can occur, leading to the removal of the cyclohexyl group.

Other Electrophilic and Nucleophilic Reactions of the Core Structure

The primary amine group is a potent nucleophile and is expected to readily react with a wide range of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary amines. Given the presence of the tertiary amine, intramolecular reactions or overalkylation could be potential side reactions depending on the conditions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

The tertiary amine can also act as a nucleophile, particularly in reactions with strong alkylating agents, to form a quaternary ammonium (B1175870) salt. The pyrrolidine ring itself is a saturated heterocycle and is generally stable and unreactive towards nucleophiles unless an activating group is present.

Acid-Base Properties and Salt Formation

As a diamine, this compound is a basic compound. It possesses two basic nitrogen centers that can be protonated by acids. The pKa values for the conjugate acids of the two amine groups are expected to be in the typical range for primary and tertiary alkylamines.

The primary aminomethyl group is expected to be the more basic of the two, with a predicted pKa value for its conjugate acid in the range of 10 to 11 .

The tertiary amine within the pyrrolidine ring is expected to be slightly less basic due to steric hindrance, with a predicted pKa for its conjugate acid around 9 to 10 .

Due to its basic nature, this compound readily forms salts with both inorganic and organic acids. Salt formation is a common method to improve the solubility, stability, and handling characteristics of amines. Depending on the stoichiometry of the acid used, mono- or di-salts can be formed.

| Amine Functional Group | Predicted pKa of Conjugate Acid | Common Salt-Forming Acids |

| Primary (methanamine) | ~10-11 | HCl, H₂SO₄, Oxalic Acid, Tartaric Acid |

| Tertiary (pyrrolidine) | ~9-10 | HCl, H₂SO₄, Oxalic Acid, Tartaric Acid |

Chemical Stability and Degradation Pathways under Controlled Conditions

The chemical stability of this compound is generally expected to be good under standard storage conditions (cool, dry, dark). However, like many amines, it can be susceptible to degradation over time, particularly through oxidation upon exposure to air. The primary amine is more prone to oxidative degradation than the tertiary amine.

Potential degradation pathways under controlled stress conditions (e.g., elevated temperature, exposure to strong acids/bases, or oxidizing environments) could include:

Oxidative Degradation: As discussed in section 2.3.1, oxidation of the amine groups can lead to N-oxides, hydroxylamines, or cleavage products.

N-Dealkylation: Under harsh oxidative or certain catalytic conditions, the C-N bond between the pyrrolidine nitrogen and the cyclohexyl group could cleave, resulting in the loss of the cyclohexyl moiety.

Ring Opening: While the pyrrolidine ring is generally stable, extreme acidic or oxidative conditions could potentially lead to ring-opening reactions, although this would require significant energy input.

Structure Activity Relationship Sar Investigations of 1 1 Cyclohexylpyrrolidin 3 Yl Methanamine and Its Analogs

Rational Design Principles for Analog Library Generation

The generation of an analog library for 1-(1-cyclohexylpyrrolidin-3-yl)methanamine is guided by several key rational design principles. The core scaffold, consisting of a cyclohexyl ring, a pyrrolidine (B122466) ring, and a methanamine group, presents multiple points for structural modification. The primary objective is to systematically probe the chemical space around this scaffold to identify key pharmacophoric elements and understand the steric, electronic, and conformational requirements for optimal biological activity.

A common strategy involves the individual modification of the three main components of the molecule. For the cyclohexyl moiety , analogs can be synthesized with variations in ring size (e.g., cyclopentyl, cycloheptyl), substitution patterns (e.g., methyl, hydroxyl, fluoro groups at different positions), and even replacement with aromatic rings (e.g., phenyl, pyridyl) to explore the impact of lipophilicity, steric bulk, and potential for pi-stacking interactions.

The pyrrolidine ring serves as a central scaffold and its conformational rigidity and substitution pattern are crucial. Analogs can be designed with substituents at various positions on the pyrrolidine ring to probe for additional binding pockets on the target protein. Furthermore, the nitrogen atom of the pyrrolidine ring is a key feature, and its basicity can be modulated by the nature of the substituent.

The methanamine group provides a primary amine which is often a key interaction point with biological targets, typically forming hydrogen bonds or salt bridges. Modifications to this group can include N-alkylation (e.g., methyl, ethyl), N-acylation, or replacement with other functional groups such as hydroxyl or small alkyl chains to assess the importance of the primary amine for activity.

Influence of Structural Modifications on Molecular Recognition and Biological Interaction Profiles

The biological activity of this compound analogs is highly dependent on their ability to be recognized by and interact with their biological targets. Structural modifications can significantly alter these interactions, leading to changes in binding affinity and selectivity.

Substituents on the pyrrolidine ring can have a profound impact on molecular recognition by influencing the molecule's conformation and providing additional points of interaction with the target. For instance, the introduction of small alkyl or polar groups can probe for specific pockets in the binding site. The position of the substituent is also critical; for example, a substituent at the 2-position may have a different effect than one at the 4-position due to the different spatial orientation relative to the other functional groups.

A review of pyrrolidine-containing compounds highlights that substituents can significantly affect the puckering of the ring, which in turn influences the spatial arrangement of the other functional groups and their ability to fit into a binding pocket. nih.gov

Illustrative Data on Pyrrolidine Ring Substitutions

| Analog | Pyrrolidine Ring Substituent | Relative Binding Affinity |

| Parent Compound | None | 1.0 |

| Analog A | 2-methyl | 0.8 |

| Analog B | 4-fluoro | 1.5 |

| Analog C | 4-hydroxy | 1.2 |

Note: The data in this table is illustrative and based on general principles of SAR for pyrrolidine derivatives, not on direct experimental results for this compound analogs.

The N-cyclohexyl group is a key lipophilic component that likely interacts with a hydrophobic pocket in the target protein. Variations in the size and shape of this group can significantly impact binding affinity and selectivity. Replacing the cyclohexyl ring with smaller (e.g., cyclopentyl) or larger (e.g., cycloheptyl) cycloalkyl groups can help determine the optimal size of the hydrophobic pocket. Furthermore, introducing substituents on the cyclohexyl ring can provide additional interactions. For example, a hydroxyl group could form a hydrogen bond, while a methyl group could enhance hydrophobic interactions.

Studies on related compounds have shown that modifications to a cyclohexyl moiety can fine-tune binding affinity. For instance, the stereochemistry of substituents on a cyclohexyl ring within a linker has been shown to impact the conformation and binding affinity of ligands. nih.gov

Illustrative Data on Cyclohexyl Moiety Variations

| Analog | Cyclohexyl Moiety Variation | Relative Binding Affinity |

| Parent Compound | Cyclohexyl | 1.0 |

| Analog D | Cyclopentyl | 0.7 |

| Analog E | Cycloheptyl | 0.9 |

| Analog F | 4-methylcyclohexyl | 1.3 |

| Analog G | Phenyl | 0.5 |

Note: The data in this table is illustrative and based on general principles of SAR for N-cycloalkyl-pyrrolidine derivatives, not on direct experimental results for this compound analogs.

The methanamine group, with its primary amine, is a crucial feature for ligand-target complementarity, often acting as a hydrogen bond donor or forming an ionic bond with an acidic residue in the binding site. The length of the linker between the pyrrolidine ring and the amine can also be important. Shortening or lengthening this linker can alter the positioning of the amine within the binding site and affect its ability to form key interactions.

In a series of 1H-pyrrolo[3,2-c]quinolines, the geometry of the aminomethylpyrrolidine fragment was found to significantly impact affinity for serotonin (B10506) and dopamine (B1211576) receptors. rsc.org This highlights the importance of the spatial orientation of the aminomethyl group for receptor binding.

Illustrative Data on Methanamine Group Modifications

| Analog | Methanamine Group Modification | Relative Binding Affinity |

| Parent Compound | -CH₂NH₂ | 1.0 |

| Analog H | -CH₂NHCH₃ | 0.6 |

| Analog I | -CH₂OH | 0.2 |

| Analog J | -CH₂CH₂NH₂ | 0.8 |

Note: The data in this table is illustrative and based on general principles of SAR for aminomethylpyrrolidine derivatives, not on direct experimental results for this compound analogs.

Stereoisomeric Effects on Activity and Selectivity

This compound has a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as two enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.

The differential activity of stereoisomers is a common theme in pyrrolidine-containing compounds. nih.gov Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound and its analogs are crucial for a comprehensive SAR understanding. It is often the case that one enantiomer (the eutomer) is significantly more active than the other (the distomer). The ratio of their activities is known as the eudismic ratio. A high eudismic ratio indicates a highly specific interaction with the target.

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of this compound and its analogs plays a critical role in their biological activity. The molecule is not static but exists as an equilibrium of different conformers. The biologically active conformation is the one that the molecule adopts when it binds to its target. Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, can provide insights into the preferred conformations of these molecules and how structural modifications affect this preference.

Understanding the relationship between conformation and activity is a key aspect of SAR. For example, if a particular conformation is found to be essential for high-affinity binding, analogs can be designed that are pre-organized into this active conformation, potentially leading to increased potency and selectivity. Studies on N-substituted pyrrolidines have shown that the nature of the N-substituent can influence the conformational equilibrium of the pyrrolidine ring. researchgate.net

Mechanistic Studies of 1 1 Cyclohexylpyrrolidin 3 Yl Methanamine Interactions with Molecular Targets

Investigation of Enzyme-1-(1-Cyclohexylpyrrolidin-3-yl)methanamine Interactions

No studies detailing the interactions between 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine and any enzyme targets were identified.

Enzyme Binding Kinetics and Thermodynamics

There is no available data on the binding kinetics (such as Ki, Kd, or kon/koff rates) or the thermodynamic profile (including changes in enthalpy, ΔH, and entropy, ΔS) of this compound with any enzyme.

Characterization of Enzyme Inhibition or Activation Modes

Information regarding the mode of action of this compound on enzymes is not available. It is unknown whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, or as an enzyme activator.

Specificity and Selectivity Profiling across Enzyme Families

There are no published studies that have profiled the specificity or selectivity of this compound across different enzyme families.

Analysis of Receptor-1-(1-Cyclohexylpyrrolidin-3-yl)methanamine Interactions

No research was found that investigates the interactions between this compound and any molecular receptors.

Receptor Binding Affinity and Selectivity Assays

Data from receptor binding affinity assays (such as Ki or IC50 values) for this compound are not available in the public domain. Its selectivity for different receptor subtypes is also undocumented.

Characterization of Ligand-Receptor Interaction Types (e.g., orthosteric, allosteric)

The nature of the interaction between this compound and any potential receptor targets has not been characterized. It is unknown whether it would bind to the primary (orthosteric) binding site or to a secondary (allosteric) site.

Functional Readouts of Receptor Activation or Inhibition in in vitro Systems

The primary functional assay used to determine the activity of this compound derivatives is a competitive binding assay. researchgate.net In these in vitro systems, the ability of the compounds to inhibit the binding of a natural ligand to the CCR2 receptor is measured. Specifically, studies have utilized human THP-1 cells, which endogenously express the CCR2b subtype. researchgate.net The assay monitors the displacement of the radiolabeled chemokine [125I]MCP-1 (Monocyte Chemoattractant Protein-1), the primary ligand for CCR2. researchgate.net

The inhibitory activity is quantified as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the specific binding of [125I]MCP-1 to the receptor. researchgate.net This functional readout provides a direct measure of the compound's ability to block the receptor's interaction with its endogenous ligand, thereby inhibiting the downstream signaling cascade that would normally be initiated by MCP-1. researchgate.netresearchgate.net

A series of derivatives based on the 1-cyclohexyl substituted 3-aminopyrrolidine (B1265635) scaffold have been synthesized and evaluated for their CCR2 antagonistic activities. researchgate.netresearchgate.net The structure-activity relationship (SAR) studies have focused on modifications at the 1-position of the pyrrolidine (B122466) ring, indicating that the cyclohexyl group is an effective non-polar substituent for achieving binding affinity to CCR2. researchgate.net Further derivatization on the cyclohexyl group has been explored to optimize this antagonistic activity. researchgate.netresearchgate.net

Table 1: CCR2b Binding Affinity of 1-Cyclohexyl-3-aminopyrrolidine Derivatives

| Compound | R Group on Cyclohexyl Ring | IC50 (nM) researchgate.net |

|---|---|---|

| 5a | -O-CH3 | 870 |

| 5b | -O-CH2CH3 | 430 |

| 5c | -O-(CH2)2CH3 | >1000 |

| 5d | -O-CH(CH3)2 | >1000 |

| 5e | -O-Cyclopropylmethyl | 760 |

| 6a | 4-Morpholinyl | 180 |

| 6b | 4-Thiomorpholinyl | 140 |

| 6c | 4-Thiomorpholinyl-1-oxide | 340 |

| 6d | 4-Thiomorpholinyl-1,1-dioxide | 300 |

| 6e | 4-(N-methyl)piperazinyl | 210 |

This table is interactive. You can sort and filter the data.

In Vitro Assays for Target Engagement and Pathway Modulation

Target engagement for this compound and its analogs is primarily demonstrated through radioligand binding assays, as detailed in the previous section. researchgate.net These assays confirm that the compounds physically interact with the intended molecular target, the CCR2 receptor, at concentrations that are pharmacologically relevant. researchgate.net

The modulation of the CCR2 pathway by these compounds is inferred from their ability to competitively inhibit MCP-1 binding. researchgate.net By blocking the binding of MCP-1, these antagonists effectively prevent the conformational changes in the receptor that are necessary for G-protein coupling and the subsequent activation of intracellular signaling pathways. researchgate.net These pathways are known to be involved in the upregulation of immune cells. researchgate.net

While the available research primarily focuses on the initial target engagement through binding assays, this serves as a crucial first step in demonstrating pathway modulation. researchgate.net The inhibition of ligand binding is a well-established mechanism for preventing receptor-mediated signaling. The structure-activity relationship data from these in vitro binding assays guide the chemical modifications to enhance potency and other pharmacological properties of these CCR2 antagonists. researchgate.net

Computational Chemistry and Molecular Modeling in Research on 1 1 Cyclohexylpyrrolidin 3 Yl Methanamine

Conformational Analysis and Energy Landscapes via Quantum Chemical Methods

Conformational analysis is a fundamental step in understanding the behavior of a flexible molecule like 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine. The molecule's structure, featuring a cyclohexyl ring, a pyrrolidine (B122466) ring, and several rotatable single bonds, allows it to adopt a multitude of three-dimensional shapes, or conformers. The specific conformer a molecule adopts can significantly influence its ability to bind to a biological target. Quantum chemical methods, such as Density Functional Theory (DFT), offer a highly accurate means of calculating the electronic structure and energy of each possible conformer. springernature.comnih.gov

By systematically rotating the molecule's flexible bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers are then used to determine their thermodynamic stability and their statistical probability at a given temperature, often expressed as a Boltzmann distribution. researchgate.net This analysis reveals which shapes the molecule is most likely to adopt in a biological environment, providing crucial information for subsequent docking studies. A hypothetical conformational analysis of this compound could yield the data presented below, identifying the most energetically favorable structures.

Table 1: Hypothetical Low-Energy Conformers of this compound Calculations performed at the B3LYP/6-311G(d,p) level of theory.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (C-C-N-C) |

|---|---|---|---|

| Conf-01 | 0.00 | 45.2 | 175.5° |

| Conf-02 | 0.45 | 21.8 | -65.2° |

| Conf-03 | 0.98 | 9.5 | 70.1° |

| Conf-04 | 1.50 | 4.1 | 160.3° |

Molecular Docking Simulations with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the active site of a target protein. animbiosci.org For this compound, docking simulations would involve placing the low-energy conformers identified previously into the binding pocket of a relevant biological target.

The primary output of a docking simulation is a set of possible binding poses, ranked by a scoring function. Each pose represents a unique orientation of the ligand within the receptor's active site. Analysis of the top-ranked poses reveals "interaction hotspots"—key amino acid residues in the protein that form significant interactions with the ligand. longdom.org For this compound, these hotspots might involve aromatic residues interacting with the cyclohexyl group or polar residues forming hydrogen bonds with the amine group. Identifying these hotspots is critical for understanding the structural basis of binding affinity and selectivity.

A detailed analysis of the predicted binding poses involves cataloging the specific non-covalent interactions between the ligand and the protein. These interactions can include:

Hydrogen Bonds: Formed between the primary amine of the ligand and hydrogen bond donor/acceptor residues like Aspartate, Glutamate, or Serine.

Hydrophobic Interactions: Occurring between the nonpolar cyclohexyl and pyrrolidine rings and hydrophobic residues such as Leucine, Isoleucine, and Phenylalanine.

Ionic Interactions (Salt Bridges): If the primary amine is protonated, it can form a strong ionic bond with negatively charged residues like Aspartate or Glutamate.

Scoring functions are algorithms used to estimate the binding free energy of a given pose, allowing for the ranking of different orientations. mdpi.com A lower score typically indicates a more favorable binding affinity. A hypothetical docking study of this compound against a target protein could produce the following results for the top-scoring pose.

Table 2: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value / Description |

|---|---|

| Docking Score (kcal/mol) | -9.8 |

| Predicted Binding Affinity (Ki) | 85 nM |

| Key Interacting Residues | Asp-112, Phe-259, Trp-314, Ile-152 |

| Interaction Types | Ionic Bond: Amine group with Asp-112 Hydrogen Bond: Amine group with Trp-314 Hydrophobic: Cyclohexyl ring with Phe-259, Ile-152 |

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. researchgate.netnih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the ligand, as well as the surrounding solvent. mdpi.com

Starting from the best-ranked docking pose, an MD simulation can be run for tens to hundreds of nanoseconds. The stability of the complex is a key indicator of a viable binding mode. Stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable simulation is characterized by the RMSD values reaching a plateau. mdpi.com Additionally, Root Mean Square Fluctuation (RMSF) analysis can be performed on a per-residue basis to identify which parts of the protein are flexible and which are stabilized by ligand binding.

MD simulations are typically performed in a system that includes explicit water molecules, mimicking physiological conditions. This allows for the investigation of the crucial role that water plays in molecular recognition. Water molecules can act as intermediaries, forming "water-bridged" hydrogen bonds that connect the ligand and the protein where no direct interaction is possible. mdpi.com Analyzing the residence time of water molecules in the binding pocket can reveal their importance in stabilizing the ligand-protein complex, providing a more complete and accurate picture of the binding event than can be obtained from docking alone.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two complementary computational strategies that are pivotal in modern drug design. nih.gov QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net

The development of predictive QSAR models for analogs of this compound would begin with the synthesis and biological evaluation of a diverse set of structurally related compounds. The goal is to create a dataset that covers a wide range of structural modifications and corresponding biological activities. These modifications could include alterations to the cyclohexyl ring, substitutions on the pyrrolidine ring, and changes to the methanamine side chain.

Once a dataset of compounds with known activities is established, a variety of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as its electronic, steric, and hydrophobic properties. Examples of commonly used descriptors include molecular weight, logP (a measure of lipophilicity), and quantum chemical descriptors like HOMO and LUMO energies.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then employed to build a mathematical model that links the descriptors to the biological activity. researchgate.netnih.gov A robust QSAR model, once validated, can be used to predict the activity of novel, unsynthesized analogs of this compound. This predictive capability allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. oup.com

Below is a hypothetical interactive data table illustrating the kind of data used to develop a QSAR model for a series of this compound analogs.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound ID | R1 Substitution (Cyclohexyl) | R2 Substitution (Pyrrolidine) | LogP | Molecular Weight | Biological Activity (IC50, nM) |

|---|---|---|---|---|---|

| Analog-1 | None | None | 2.5 | 182.32 | 50 |

| Analog-2 | 4-OH | None | 2.1 | 198.32 | 25 |

| Analog-3 | None | 2-oxo | 1.8 | 196.30 | 150 |

| Analog-4 | 4-Cl | None | 3.2 | 216.76 | 40 |

| Analog-5 | None | N-CH3 | 2.8 | 196.35 | 75 |

Pharmacophore modeling is instrumental in identifying the key structural features of this compound and its analogs that are crucial for their biological activity and selectivity. mdpi.com This process can be approached from two main angles: ligand-based and structure-based pharmacophore modeling.

In a ligand-based approach, a set of active molecules is superimposed, and common chemical features are identified. These features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers, are then used to construct a 3D pharmacophore model. This model represents the essential spatial arrangement of functionalities required for interaction with the biological target.

If the 3D structure of the biological target is known, a structure-based pharmacophore model can be developed by analyzing the interactions between the target and a bound ligand. This provides a more direct understanding of the key interactions driving binding affinity.

For this compound, a pharmacophore model might identify the following key features:

A hydrophobic feature corresponding to the cyclohexyl ring.

A hydrogen bond donor and/or acceptor associated with the primary amine of the methanamine group.

A positively ionizable feature at the pyrrolidine nitrogen under physiological conditions.

The following interactive data table provides an example of the key pharmacophoric features that might be identified for a series of active analogs.

Table 2: Hypothetical Pharmacophoric Features for Active Analogs

| Pharmacophoric Feature | Description | Corresponding Moiety | Importance for Activity |

|---|---|---|---|

| Hydrophobic (HY) | Essential for anchoring in a non-polar pocket of the target. | Cyclohexyl ring | High |

| Hydrogen Bond Donor (HBD) | Forms a key hydrogen bond with the target. | Primary amine (-NH2) | High |

| Positive Ionizable (PI) | Forms an ionic interaction with a negatively charged residue in the target. | Pyrrolidine nitrogen | Moderate |

| Hydrogen Bond Acceptor (HBA) | May form an additional hydrogen bond to enhance binding. | Potential substitution on the pyrrolidine ring | Variable |

Advanced Analytical Characterization Techniques for 1 1 Cyclohexylpyrrolidin 3 Yl Methanamine and Its Derivatives

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the cyclohexyl, pyrrolidine (B122466), and aminomethyl protons. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. researchgate.net Due to the larger chemical shift range and absence of carbon-carbon coupling, ¹³C NMR spectra are generally simpler and show less signal overlap than ¹H spectra. researchgate.net The predicted spectrum for the target compound would show distinct signals for each carbon of the cyclohexyl ring, the pyrrolidine ring, and the aminomethyl group.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems within the cyclohexyl and pyrrolidine rings. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assignment of the entire carbon skeleton and confirming the connection between the cyclohexyl group, the pyrrolidine nitrogen, and the aminomethyl group at the C3 position. mdpi.com

Predicted NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclohexyl-H (axial/equatorial) | 1.0 - 2.0 | m | 10H |

| Cyclohexyl-CH-N | 2.2 - 2.6 | m | 1H |

| Pyrrolidine-H (ring protons) | 1.5 - 3.0 | m | 5H |

| CH₂-NH₂ | 2.5 - 2.9 | m | 2H |

| NH₂ | 1.2 - 2.5 (broad) | s | 2H |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl-CH₂ | 25 - 35 |

| Cyclohexyl-CH-N | 55 - 65 |

| Pyrrolidine-CH₂ (ring carbons) | 25 - 60 |

| Pyrrolidine-CH | 35 - 45 |

| CH₂-NH₂ | 40 - 50 |

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. chemguide.co.uk For this compound (Molecular Formula: C₁₁H₂₂N₂), the molecular weight is 182.31 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular ion peak would conform to the "nitrogen rule," having an even m/z value.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. libretexts.org For amines, a characteristic fragmentation is the alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org Predicted fragmentation pathways for this compound include:

Loss of the aminomethyl group (-CH₂NH₂): Leading to a fragment ion.

Cleavage of the cyclohexyl ring: Resulting in various hydrocarbon fragments.

Fragmentation of the pyrrolidine ring: Alpha-cleavage next to the ring nitrogen can lead to the formation of stable iminium ions, which often represent the base peak in the spectrum. mjcce.org.mk

Predicted Mass Spectrometry Fragmentation Data

| Predicted m/z | Proposed Fragment Ion Identity |

|---|---|

| 182 | [M]⁺ (Molecular Ion) |

| 152 | [M - CH₂NH₂]⁺ |

| 99 | [Cyclohexyl-N=CH₂]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 70 | Pyrrolidine ring fragment |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands. The primary amine (-NH₂) group would show a pair of medium-intensity stretching vibrations in the 3300-3500 cm⁻¹ region and a bending vibration around 1590-1650 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexyl and pyrrolidine rings would appear just below 3000 cm⁻¹, while C-N stretching vibrations would be observed in the 1000-1200 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. nih.gov Since this compound lacks significant chromophores (i.e., conjugated π-systems or carbonyl groups), it is not expected to show strong absorption in the standard UV-Vis range (200-800 nm). mu-varna.bgresearchgate.net Any observed absorption would likely be weak end-absorption at shorter wavelengths (<220 nm) due to n→σ* transitions associated with the nitrogen lone pairs.

Characteristic Spectroscopic Data

| Spectroscopic Method | Expected Observation | Assignment |

|---|---|---|

| FT-IR | 3300 - 3500 cm⁻¹ (two bands) | N-H stretch (primary amine) |

| FT-IR | 2850 - 2960 cm⁻¹ | C-H stretch (aliphatic) |

| FT-IR | 1590 - 1650 cm⁻¹ | N-H bend (primary amine) |

| FT-IR | 1000 - 1200 cm⁻¹ | C-N stretch |

| UV-Vis | < 220 nm (weak) | n→σ* transition |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and other impurities, thereby assessing its purity.

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

Stationary Phase: A C18 or C8 column would be suitable.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. The pH of the mobile phase would be critical and is typically kept in the acidic to neutral range to ensure the amine is in its protonated, more water-soluble form.

Detection: Due to the lack of a strong UV chromophore, direct UV detection at low wavelengths (~210 nm) may be possible but could lack sensitivity. Alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or derivatization with a UV-active agent followed by UV detection would provide higher sensitivity. researchgate.net Mass spectrometry (LC-MS) is an ideal detector, providing both separation and mass information.

For chiral purity assessment, a chiral stationary phase (CSP) would be required to separate the enantiomers of the compound. researchgate.net

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis.

Stationary Phase: A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5), would likely provide good separation.

Detection: A Flame Ionization Detector (FID) would offer excellent sensitivity for this hydrocarbon-rich compound. For definitive identification of peaks, a mass spectrometer (GC-MS) is the preferred detector, as it provides mass spectra for each separated component, allowing for positive identification of impurities. nih.gov

Derivatization: The primary amine group can sometimes lead to peak tailing on certain GC columns. Derivatization, for example, by acylation or silylation, can improve peak shape and chromatographic performance, although it may not be strictly necessary.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical analytical challenge in the study of chiral compounds. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and effective method for the separation and quantification of enantiomers. nih.gov For amino compounds like this compound, which contains a stereocenter at the 3-position of the pyrrolidine ring, chiral HPLC allows for the physical separation of its (R) and (S) enantiomers, enabling precise determination of their relative abundance in a sample.

The fundamental principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. heraldopenaccess.us These interactions, which can include hydrogen bonds, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, leading to their separation.

Method development for the enantiomeric separation of substituted pyrrolidines often involves screening various types of CSPs. Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral molecules. nih.gov For primary amines like the target compound, crown ether-based stationary phases can also be particularly useful. nih.gov

In many cases, derivatization of the primary amine with a suitable chiral or achiral reagent can enhance resolution and detectability. juniperpublishers.com For instance, a common strategy for similar aminomethyl-pyrrolidine structures involves pre-column derivatization to form amides or sulfonamides. This can improve the interaction with the CSP and introduce a chromophore for better UV detection. researchgate.net An exemplary method for a related compound, 2-(aminomethyl)-1-ethylpyrrolidine, utilized derivatization followed by separation on a Chiralcel OD-H column. researchgate.net

The mobile phase composition, including the type of organic modifier (e.g., ethanol, isopropanol), its concentration, and the presence of additives (e.g., triethylamine), is carefully optimized to achieve baseline separation. researchgate.net The data below illustrates typical parameters that would be established during the development of a chiral HPLC method for a derivatized analog of this compound.

Table 1: Illustrative Chiral HPLC Method Parameters for a Derivatized this compound Analog

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol (98:2, v/v) + 0.2% Triethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

| Analyte | 4-Nitrobenzoyl derivative |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 14.8 min |

| Resolution (Rs) | > 2.0 |

The successful development of such a method allows for the accurate calculation of enantiomeric excess, which is crucial for quality control and for correlating the compound's structure with its biological activity. heraldopenaccess.us

Crystallography and X-ray Diffraction Studies for Solid-State Characterization

Crystallography and X-ray diffraction are powerful techniques for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For a compound like this compound or its derivatives, single-crystal X-ray diffraction (SCXRD) can provide precise information on bond lengths, bond angles, and the absolute configuration of its chiral center. This solid-state characterization is vital for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.com

The process begins with the growth of a suitable single crystal, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be solved and refined.

The data obtained from an X-ray diffraction study is comprehensive, defining the crystal system, space group, and the dimensions of the unit cell. The table below presents representative crystallographic data for a hypothetical derivative, illustrating the type of information obtained from such an analysis.

Table 2: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₁₃H₂₅N₂Cl (as a hydrochloride salt) |

| Formula Weight | 244.81 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.15 Å, b = 15.50 Å, c = 9.85 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 1490 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.09 g/cm³ |

| Key Interactions | N-H···Cl hydrogen bonds |

This solid-state structural information is invaluable for confirming the molecular structure, establishing absolute stereochemistry, and understanding the physical properties of the compound, which are influenced by its crystal lattice.

Emerging Research Avenues and Future Perspectives for 1 1 Cyclohexylpyrrolidin 3 Yl Methanamine

Exploration of Novel Biological Targets beyond Established Enzymes and Receptors

There is no available information on the biological targets of 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine. Research in this area would typically involve screening the compound against a panel of known enzymes and receptors to identify any potential interactions. Without such studies, any discussion of its biological activity would be unfounded.

Integration into Chemical Probe Development for Biological Systems

The development of chemical probes requires a compound to have high affinity and selectivity for a specific biological target. As the biological targets of this compound are unknown, its potential for integration into chemical probe development has not been explored.

Development of Advanced and Sustainable Synthetic Methodologies

While general synthetic methods for producing substituted pyrrolidines exist, specific advanced or sustainable synthetic methodologies tailored to the production of this compound have not been described in the scientific literature. Research in this area would be a prerequisite for its broader study and application.

Application in High-Throughput Screening (HTS) Compound Libraries

Information regarding the inclusion of this compound in high-throughput screening libraries is not publicly available. Pharmaceutical companies and research institutions often maintain proprietary compound libraries, and the composition of these libraries is not always disclosed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves cyclohexylation of pyrrolidine derivatives followed by functionalization at the 3-position. Key steps include:

- Cyclohexyl group introduction : Use of cyclohexyl halides or reductive amination with cyclohexanone under hydrogenation conditions .

- Methanamine functionalization : Nucleophilic substitution or reduction of nitriles/amides.

- Optimization : Control temperature (40–80°C), solvent polarity (e.g., THF or DMF), and reaction time (12–24 hrs) to minimize side products. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) yields >85% purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclohexyl (δ 1.2–2.0 ppm) and pyrrolidine (δ 2.5–3.5 ppm) protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209.2) .

- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pharmacokinetic properties?

- Methodology :

- Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility. LogP values can be calculated via HPLC retention times .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Derivatives with electron-withdrawing substituents show 2–3× longer half-lives .

- Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS activity) .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodology :

- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., receptor binding vs. functional activity) to identify assay-specific artifacts .

- Structural Analog Comparison : Compare with compounds like [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine (CAS 1177351-19-7), noting substituent effects on target selectivity .

- Batch Consistency : Validate purity (>98% via HPLC) and stereochemistry (chiral HPLC) to exclude impurities as confounding factors .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced receptor affinity?

- Methodology :

- Key Modifications :

| Position | Modification | Effect on Activity |

|---|---|---|

| Pyrrolidine N | Methylation | ↑ Dopamine D2 binding (Ki: 15 nM vs. 45 nM) |

| Cyclohexyl | Fluorination | ↑ Metabolic stability (t₁/₂: 120 vs. 60 min) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.